molecular formula C15H13N3OS B2819229 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-98-6

2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2819229
CAS No.: 896330-98-6
M. Wt: 283.35
InChI Key: PWFOYVQSSBVZFX-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic triazine derivative offered for research and development purposes. Triazine-based compounds, particularly hybrid molecules, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in several approved therapeutics . The specific structure of this compound, featuring a pyrido[1,2-a][1,3,5]triazin-4-one core functionalized with a (4-methylphenyl)methyl]sulfanyl group, suggests potential for investigation as a key intermediate or a novel chemical entity in drug discovery programs. Research Applications and Value: This compound is of significant interest in early-stage research. Its core structure is analogous to other fused triazine systems studied for their pharmacological potential . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a candidate for in vitro screening against various biological targets. The presence of the sulfur-containing thioether side chain may influence the compound's electronic properties, lipophilicity, and binding affinity, making it a versatile subject for structure-activity relationship (SAR) studies. Handling and Usage: This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety and laboratory protocols.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)10-20-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOYVQSSBVZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and thiol can lead to the formation of the desired triazine ring system . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrido[1,2-a][1,3,5]triazin-4-one core but differ in substituents and properties:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Synthesis Method Melting Point (°C) Key Spectral Data (¹H/¹³C NMR, MS) Reference
2-{[(4-Methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one 2: (4-methylbenzyl)sulfanyl Not specified Not reported Not reported -
2-Diethylamino-7-(3’-6’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l) 2: Diethylamino; 7: Bromopyridinyl Suzuki coupling 230 ¹HNMR (DMSO-d6): δ 1.13 (m, 6H), 3.56–3.61 (m, 4H), 7.15–8.71 (m, aromatic); MS: m/z = 300
2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8h) 2: Diethylamino; 7: Thiophenyl Suzuki coupling 146 ¹HNMR (DMSO-d6): δ 1.13 (m, 6H), 3.56–3.61 (m, 4H), 7.15–8.71 (m, aromatic); MS: m/z = 271
7-Chloro-2-[(2-(4-nitrophenyl)-2-oxoethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one 2: (4-nitrobenzoyl)ethylsulfanyl; 7: Chloro Not specified Not reported Not reported
2-Pyrrolo-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (7a) 2: Pyrrolo; 7: Methyl Alkylation with anhydrides Not reported Not reported

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: Diethylamino (8l, 8h) at position 2 donates electrons, increasing core electron density, which may enhance nucleophilic reactivity . The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, likely improving membrane permeability compared to polar diethylamino derivatives .
  • Melting Points and Crystallinity :

    • Bromopyridinyl-substituted 8l exhibits a high melting point (230°C), attributed to strong intermolecular halogen bonding and planar rigidity . Thiophenyl-substituted 8h melts at 146°C, reflecting reduced crystallinity due to the flexible heterocyclic thiophene . The target compound’s 4-methylbenzyl group may lower melting points relative to halogenated analogs, as seen in similar systems .

Spectral Characterization Trends

  • ¹H NMR Shifts: Aromatic protons in diethylamino derivatives (8l, 8h) resonate between δ 7.15–8.71, with upfield shifts for alkylamino groups (δ 1.13–3.61) . Sulfanyl-substituted analogs (e.g., ) may show downfield shifts due to the electronegative sulfur atom.
  • Mass Spectrometry: Fragmentation patterns for diethylamino derivatives include losses of ethyl groups (m/z = 271, 228) , whereas sulfanyl-containing compounds may exhibit cleavage of the sulfanyl substituent.

Biological Activity

The compound 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine class. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl group and a 4-methylphenyl moiety, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is C15H16N3OSC_{15}H_{16}N_3OS with a molecular weight of approximately 284.37 g/mol. The structure can be represented as follows:

\text{2 4 methylphenyl methyl sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one}

Biological Activity Overview

Research indicates that compounds in the pyridotriazine class exhibit a range of biological activities. The specific activities of 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in critical biological pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several pyridotriazine derivatives against various bacterial strains and fungi. The results indicated that 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one demonstrated notable activity against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has shown that 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can inhibit the growth of various cancer cell lines. A case study assessed its effects on human breast cancer (MCF-7) cells:

  • Cell Viability Reduction : The compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours.
  • Mechanism of Action : Preliminary investigations suggest that it induces apoptosis through the activation of caspase pathways.

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : It may inhibit enzymes critical for cell proliferation and survival.
  • DNA/RNA Binding : The compound can interact with nucleic acids, potentially affecting gene expression.
  • Signaling Pathway Modulation : Influences cellular signaling pathways involved in growth and apoptosis.

Q & A

Q. What are the common synthetic routes for synthesizing 2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

The compound is typically synthesized via cyclization reactions of pyridine derivatives with triazine precursors. Key steps include:

  • Cyclization : Reaction of 2-aminopyridine derivatives with triazine precursors under reflux conditions (80–120°C) in polar aprotic solvents like DMSO or DMF, often with catalysts such as palladium .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) while maintaining yields >70% .
  • Suzuki cross-coupling : For introducing aryl groups, palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are used in dioxane/water mixtures at 100°C .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfanyl and pyrido-triazinone core) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 343.8 for iodinated derivatives) .
  • HPLC : Ensures purity (>90%) by detecting impurities in polar mobile phases .

Q. What are the key structural features influencing the compound’s biological activity?

The pyrido-triazinone core and methylsulfanyl group are critical:

  • The fused triazine-pyridine system enables π-π stacking with biomolecular targets .
  • Substituents at the 2-position (e.g., allylsulfanyl, aryl groups) modulate solubility and target affinity. For example, 3,4-dimethoxyphenyl derivatives enhance apoptosis in cancer cells .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for introducing aryl groups into the pyrido-triazinone scaffold?

Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ (0.05 equiv.) in dioxane/water (5:1) at 100°C achieves yields of 52–65% .
  • Solubility enhancement : Increasing water content improves homogeneity, enabling rapid coupling without side reactions .
  • Substituent compatibility : Electron-deficient arylboronic acids (e.g., 3-chlorophenyl) react efficiently, while bulky groups require longer reaction times .

Q. How to address contradictions in reported biological activities across different cell lines?

Discrepancies (e.g., apoptosis induction in MGC-803 gastric cancer cells vs. SK-N-SH neuroendocrine cells) may arise from:

  • Cell-specific uptake : Variability in membrane transporters (e.g., ABC transporters) affects intracellular concentrations .
  • Dose-response relationships : Apoptotic markers (e.g., cleaved caspases) should be quantified across a range of concentrations (1–100 µM) .
  • Control experiments : Use isogenic cell lines or siRNA knockdown to confirm target specificity .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

Strategies include:

  • PEGylation : Attaching polyethylene glycol chains to the methylsulfanyl group increases solubility by 3–5 fold .
  • Salt formation : Hydrochloride salts of amino derivatives improve solubility in PBS (pH 7.4) .
  • Prodrug design : Phosphate esters at the triazinone oxygen enhance solubility, with enzymatic cleavage in vivo .

Q. How to design experiments to investigate the compound’s mechanism of action in apoptosis induction?

A multi-modal approach is recommended:

  • Caspase activation assays : Measure cleaved caspases-3/7 via fluorometric substrates (e.g., Ac-DEVD-AMC) in treated vs. untreated cells .
  • Transcriptomic profiling : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
  • Kinase inhibition profiling : Use kinase assay panels to identify targets (e.g., EGFR, AKT) inhibited at IC₅₀ values <10 µM .

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